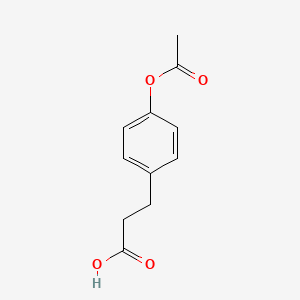

β-(4-アセトキシフェニル)プロピオン酸

概要

説明

3-(4'-acetoxyphenyl)propionic acid is a monocarboxylic acid that is propionic acid substituted by a 4'-acetoxyphenyl group at position 3. It is a monocarboxylic acid and an acetate ester.

科学的研究の応用

プロピオン酸の発酵生産

β-(4-アセトキシフェニル)プロピオン酸: は、発酵プロセスにおいて重要な役割を果たすプロピオン酸の誘導体です。 プロピオン酸は、さまざまな再生可能な炭素源を利用できるプロピオン酸菌による発酵によって生産されます . このプロセスは、食品産業における防腐剤として、およびプラスチック、医薬品、化粧品の製造における前駆体として使用されるバイオプロピオン酸の持続可能な生産にとって重要です .

医薬品の用途

医薬品業界では、β-(4-アセトキシフェニル)プロピオン酸誘導体は、生物活性化合物の合成における中間体としての可能性が検討されています。 これらの誘導体は、β-ジケトンを形成するために使用できます。β-ジケトンは、心臓血管疾患、肝疾患、高血圧、肥満、糖尿病、関節炎など、さまざまな病理学的疾患の治療に役立ちます .

食品産業における利用

食品産業は、β-(4-アセトキシフェニル)プロピオン酸が誘導されるプロピオン酸の抗菌作用から恩恵を受けています。 食品の収穫前および収穫後の食品製品におけるサルモネラ菌、大腸菌O157:H7、リステリア菌などの微生物による汚染を抑制するための食品防腐剤として使用されています .

化粧品配合

β-(4-アセトキシフェニル)プロピオン酸: は、特にアンチエイジング製品において、化粧品配合に用途が見いだされる可能性があります。 ヒドロキシフェノキシプロピオン酸などのプロピオン酸の誘導体は、シワやシミを減少させるための皮膚の脱色作用があるため、美容液やクリームに使用されています .

農業の向上

農業においては、プロピオン酸誘導体を含む有機酸の役割は重要です。それらは、土壌の肥沃度、植物の健康、環境の持続可能性に関係しています。 植物の根や土壌中の微生物が放出する有機酸は、栄養素の可溶化、植物病原菌の生物的防除、全身抵抗性の誘導に重要な役割を果たしています .

バイオテクノロジーの革新

バイオテクノロジー部門では、β-(4-アセトキシフェニル)プロピオン酸を代謝工学および発酵戦略に利用しています。 プロピオン酸を生成することで知られるプロピオン酸菌は、バイオベース化学物質の生産に不可欠な発酵性能を向上させるために遺伝子操作されています .

作用機序

- The primary target of beta-(4-Acetoxyphenyl)propionic acid is not explicitly mentioned in the available literature. However, it is a derivative of 2-phenylpropanoic acid, which suggests that it may interact with enzymes or receptors involved in inflammatory processes or other physiological pathways .

- The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which play a key role in inflammation .

- Additionally, beta-(4-Acetoxyphenyl)propionic acid could modulate lipid metabolism and oxidative stress, affecting cellular processes .

- In vivo, some profens (including beta-(4-Acetoxyphenyl)propionic acid) undergo stereochemical inversion, resulting in both R and S enantiomers. This process occurs via Coenzyme A (CoA) conjugates and may lead to incorporation into hybrid triglycerides .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

生化学分析

Biochemical Properties

Beta-(4-Acetoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as GPR41 . The interaction with GPR41 receptor is crucial for its role in improving hepatic lipid metabolism. Additionally, beta-(4-Acetoxyphenyl)propionic acid can bind to other proteins and enzymes, influencing their activity and stability.

Cellular Effects

Beta-(4-Acetoxyphenyl)propionic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, beta-(4-Acetoxyphenyl)propionic acid disrupts endocytosis, cell cycle, and cellular respiration . In cervical cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and inhibiting NF-κB and AKT/mTOR signaling pathways .

Molecular Mechanism

The molecular mechanism of beta-(4-Acetoxyphenyl)propionic acid involves several biochemical interactions. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation. For instance, it activates the GPR41 receptor, which plays a role in lipid catabolism . Additionally, beta-(4-Acetoxyphenyl)propionic acid can influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-(4-Acetoxyphenyl)propionic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that beta-(4-Acetoxyphenyl)propionic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to beta-(4-Acetoxyphenyl)propionic acid can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of beta-(4-Acetoxyphenyl)propionic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as improving lipid metabolism. At high doses, it can cause toxic or adverse effects. For example, excessive doses of beta-(4-Acetoxyphenyl)propionic acid have been linked to neurophysiological changes and behavioral abnormalities in animal models .

Metabolic Pathways

Beta-(4-Acetoxyphenyl)propionic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it is metabolized by enzymes involved in the catabolism of branched-chain amino acids (BCAA) and fatty acids . These interactions influence the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, beta-(4-Acetoxyphenyl)propionic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of beta-(4-Acetoxyphenyl)propionic acid within tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of beta-(4-Acetoxyphenyl)propionic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHNMWXZLUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285460 | |

| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7249-16-3 | |

| Record name | 7249-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

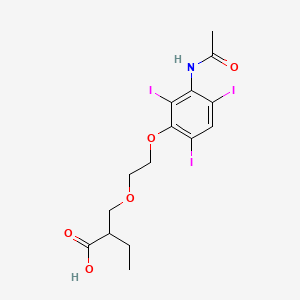

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)

![1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol](/img/structure/B1218743.png)